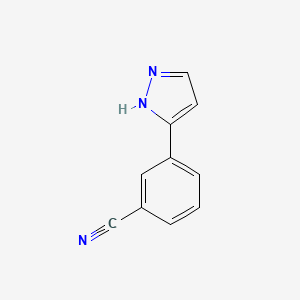

3-(1H-Pyrazol-5-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWOJXMJOXAWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445633 | |

| Record name | 3-(2H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-51-5 | |

| Record name | 3-(2H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Heterocyclic Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast array of natural and synthetic molecules with profound importance in science and industry. Within this broad class, nitrogen-containing heterocycles like pyrazole (B372694) are particularly prominent. The synthesis and functionalization of such compounds are a cornerstone of modern organic chemistry. mdpi.com The study of 3-(1H-Pyrazol-5-yl)benzonitrile fits squarely within this context, representing a specific example of how chemists explore the properties and potential applications of novel heterocyclic structures.

The development of new synthetic routes to create diverse pyrazole derivatives is an ongoing area of focus for many research groups. researchgate.netresearchgate.net These efforts aim to produce molecules with tailored electronic and steric properties, which in turn can lead to new materials or therapeutic agents. The synthesis of this compound and its analogs are part of this larger endeavor to expand the chemical space of functional heterocyclic compounds.

Significance of Pyrazole and Benzonitrile Scaffolds in Contemporary Chemical Biology and Materials Science

The two core components of 3-(1H-Pyrazol-5-yl)benzonitrile, the pyrazole (B372694) and benzonitrile (B105546) scaffolds, are independently recognized for their significant contributions to chemical biology and materials science.

The pyrazole scaffold is a five-membered aromatic ring with two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. tandfonline.commdpi.comnih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.neteurekaselect.com The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug discovery. nih.gov In materials science, pyrazole-based compounds are explored for their fluorescent properties, making them valuable as probes in biological imaging. wordpress.com

The benzonitrile scaffold , a benzene (B151609) ring substituted with a nitrile group (-C≡N), is also a crucial component in various functional molecules. The nitrile group is a versatile functional group that can participate in numerous chemical transformations. In medicinal chemistry, the benzonitrile moiety is found in various therapeutic agents. For instance, some kinase inhibitors incorporate a benzonitrile group that interacts with key amino acid residues in the enzyme's active site. mdpi.com In materials science, the electronic properties of the benzonitrile group are harnessed in the design of organic materials with specific optical and electronic characteristics.

The combination of these two potent scaffolds in a single molecule, as seen in this compound, creates a unique platform for scientific investigation. The interplay between the electron-rich pyrazole ring and the electron-withdrawing nitrile group can lead to novel chemical and physical properties.

Overview of Key Research Trajectories for 3 1h Pyrazol 5 Yl Benzonitrile and Its Structural Analogues

Established Synthetic Routes for this compound

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. For a molecule like this compound, classical and modern synthetic methods are employed, primarily focusing on the formation of the pyrazole core and its subsequent functionalization.

Condensation Reactions in Pyrazole Ring Formation

The most fundamental and widely used method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govresearchgate.net This approach, known as the Knorr pyrazole synthesis, is a robust and straightforward pathway to a variety of substituted pyrazoles. nih.gov The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The versatility of this method allows for the synthesis of a wide array of pyrazole derivatives by varying the substituents on both the dicarbonyl compound and the hydrazine. For instance, using a substituted hydrazine can introduce a substituent at the N1 position of the pyrazole ring. The regioselectivity of the condensation can sometimes be an issue, leading to a mixture of isomers, especially with unsymmetrical dicarbonyl compounds. nih.gov However, reaction conditions can often be optimized to favor the desired regioisomer. nih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | Acid or Base Catalysis | nih.govresearchgate.net |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then oxidized) | Various | nih.gov |

| Acetylenic Ketone | Hydrazine | Pyrazole | - | mdpi.com |

Catalytic Coupling Approaches (e.g., Suzuki Reactions for related frameworks)

While condensation reactions build the pyrazole ring from acyclic precursors, catalytic cross-coupling reactions are invaluable for introducing aryl or other substituents onto a pre-formed pyrazole core. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.govrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. nih.govrsc.org

In the context of synthesizing derivatives of this compound, a Suzuki reaction could be envisioned to couple a pyrazole-boronic acid derivative with 3-bromobenzonitrile, or conversely, a 3-cyanophenylboronic acid with a halogenated pyrazole. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, especially when dealing with nitrogen-rich heterocycles like pyrazole, which can inhibit the catalyst. nih.gov Recent advancements have led to the development of robust catalyst systems that are effective for the Suzuki-Miyaura coupling of a wide range of unprotected azoles. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Pyrazole-boronic acid | 3-Bromobenzonitrile | Pd catalyst, ligand, base | 3-(1H-Pyrazol-yl)benzonitrile derivative | nih.gov |

| 3-Cyanophenylboronic acid | Halogenated pyrazole | Pd catalyst, ligand, base | 3-(Pyrazol-yl)benzonitrile derivative | rsc.org |

Role of Aromatic Nitrile and Hydrazine Precursors

The aromatic nitrile group (C≡N) in this compound is a key functional group that can be introduced at various stages of the synthesis. One common strategy involves starting with a precursor that already contains the benzonitrile moiety, such as 3-acetylbenzonitrile. This ketone can then undergo condensation with a suitable hydrazine derivative to form the pyrazole ring directly attached to the cyanophenyl group.

Hydrazine and its derivatives (e.g., hydrazine hydrate (B1144303), phenylhydrazine) are essential nucleophilic reagents for the formation of the N-N bond within the pyrazole ring. nih.govmdpi.com The choice of hydrazine can influence the substitution pattern of the final pyrazole. For instance, using hydrazine hydrate will result in an N-unsubstituted pyrazole, which exists as a mixture of tautomers. Using a substituted hydrazine, such as methylhydrazine, will lead to a specific N-substituted pyrazole regioisomer. The nitrile group itself can also be a precursor for other functional groups or can be formed from other functionalities like an amide or an aldehyde. In some modern synthetic approaches, nitriles can even participate directly in multicomponent reactions to form pyrazoles. nih.gov

Exploration of Advanced Synthetic Strategies and Innovations

To overcome the limitations of classical methods and to improve efficiency and sustainability, chemists are continuously developing advanced synthetic strategies for pyrazole synthesis.

Multi-component Reactions for Pyrazole Derivatives

Multi-component reactions (MCRs) have emerged as a powerful and atom-economical tool for the synthesis of complex molecules from three or more starting materials in a single pot. mdpi.comnih.gov Several MCRs have been developed for the synthesis of highly substituted pyrazole derivatives. mdpi.combeilstein-journals.org These reactions often proceed through a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and cyclization, to rapidly build molecular complexity. nih.gov

For example, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can lead to the formation of complex pyranopyrazole systems. nih.gov The efficiency and versatility of MCRs make them highly attractive for the construction of libraries of pyrazole derivatives for drug discovery and other applications. nih.gov The use of environmentally benign solvents and catalysts further enhances the green credentials of these methods. acs.org

| Number of Components | Starting Materials | Product Type | Reference |

| Three | Aldehyde, Malononitrile, Hydrazine | Substituted Pyrazole | beilstein-journals.org |

| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Pyrano[2,3-c]pyrazole | nih.gov |

| Five | Thiadiazole, Aldehyde, Malononitrile, Chloro-oxobutanoate, Hydrazine | Highly Substituted Pyrano[2,3-c]pyrazole | mdpi.com |

Mechanistic Studies of Reaction Pathways

A deep understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. Mechanistic studies on pyrazole synthesis often involve a combination of experimental techniques (e.g., kinetic studies, isolation of intermediates) and computational modeling. nih.govrsc.org

For the classical Knorr synthesis, mechanistic investigations have focused on elucidating the intermediates and the factors controlling regioselectivity. researchgate.net More recently, studies on metal-mediated pyrazole syntheses have revealed novel reaction pathways. For instance, the oxidation-induced N-N coupling of diazatitanacycles has been mechanistically studied, providing insights into a non-traditional method for forming the pyrazole N-N bond. nih.govrsc.orgumn.edu These studies have shown that the oxidation state of the metal and the coordination environment play a critical role in the reductive elimination step that forms the N-N bond. nih.govrsc.org Understanding these intricate details allows for the development of more efficient and selective catalytic systems for pyrazole synthesis. researchgate.net

Derivatization Techniques for Structural Modification

The structural modification of this compound can be achieved through various derivatization techniques targeting either the pyrazole or the benzonitrile group. These modifications are crucial for exploring the structure-activity relationships (SAR) of its derivatives.

For instance, N-substitution on the pyrazole ring can significantly influence the biological activity of the resulting compounds. The introduction of different lipophilic moieties, such as methyl or phenyl groups, has been shown to alter the inhibitory activity against certain enzymes. nih.gov One common method for N-substitution involves the reaction of the pyrazole with an appropriate alkyl or aryl halide in the presence of a base.

Another approach to derivatization involves the introduction of substituents at various positions on the pyrazole ring. For example, 3,5-disubstituted pyrazoles can be synthesized with high regioselectivity through a one-pot procedure involving the reaction of phenylacetylene (B144264) with aromatic aldehydes and hydrazines. nih.gov

Furthermore, the amino group in derivatives like 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile enhances its reactivity, allowing for a range of modifications. This amino group can undergo reactions such as acylation or sulfonamidation to introduce diverse functional groups. For example, reaction with sulfonyl chlorides in the presence of a base like triethylamine (B128534) yields sulfonamide derivatives. mdpi.com

The following table provides examples of derivatization reactions:

Table 1: Examples of Derivatization Reactions for Pyrazole Derivatives| Starting Material | Reagent(s) | Reaction Type | Product Type |

|---|---|---|---|

| 3,5-diphenylpyrazole (B73989) | Methyl halide or Phenyl halide | N-substitution | N-substituted 3,5-diphenylpyrazole nih.gov |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride, triethylamine | Sulfonamidation | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide mdpi.com |

Functional Group Transformations and Derivatization Strategies

The presence of both a pyrazole and a benzonitrile moiety in this compound offers a wide array of possibilities for functional group transformations.

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. nih.gov The reactivity of the pyrazole moiety is influenced by the nature of its nitrogen atoms. The N-1 nitrogen is pyrrole-like and acidic, while the N-2 nitrogen is pyridine-like and basic. nih.gov This dual nature allows for reactions with both electrophiles and nucleophiles.

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing benzonitrile group might deactivate the ring to some extent. The position of substitution will depend on the directing effects of the existing substituents.

N-Substitution: As mentioned earlier, the N-1 position of the pyrazole ring can be readily substituted. For example, reaction with an aldehyde in the presence of an oxidant can lead to the formation of N-acyl pyrazoles. mdpi.com

Cyclocondensation Reactions: The pyrazole ring itself is often formed through cyclocondensation reactions. A common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.gov This fundamental reaction can be adapted to synthesize a wide variety of substituted pyrazoles.

The benzonitrile moiety (-C≡N) is a versatile functional group that can undergo several transformations.

Reduction: The nitrile group can be reduced to an aminomethyl group (-CH₂NH₂) or an aldehyde group (-CHO). The choice of reducing agent determines the final product. For example, catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄) typically yields the primary amine.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) or an amide (-CONH₂).

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings. For instance, reaction with sodium azide (B81097) can yield a tetrazole ring.

The following table summarizes key reactions of the functional groups:

Table 2: Reactivity of Functional Moieties| Moiety | Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Pyrazole | N-Acylation | Aldehyde, Oxidant | N-Acyl pyrazole mdpi.com |

| Benzonitrile | Reduction | LiAlH₄ or Catalytic Hydrogenation | Aminomethyl |

| Benzonitrile | Hydrolysis | Acid or Base | Carboxylic acid or Amide |

| Benzonitrile | Cycloaddition | Sodium Azide | Tetrazole |

This compound and its derivatives are valuable precursors for the synthesis of more complex, often fused, heterocyclic systems. These resulting structures are of great interest in medicinal chemistry due to their potential biological activities. nih.gov

One prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems can be prepared by reacting 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their equivalents. mdpi.com The amino group of the pyrazole acts as a nucleophile, attacking the carbonyl groups of the second reactant, leading to cyclization and the formation of the pyrimidine (B1678525) ring.

Furthermore, the pyrazole moiety can be incorporated into larger, multi-ring systems through various synthetic strategies. For instance, chromone-related pyrazole compounds have been synthesized by reacting chalcones with hydrazines. researchgate.net The versatility of the pyrazole and benzonitrile functional groups allows for a modular approach to building complex molecular architectures with a wide range of potential applications.

Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and electronic properties of pyrazole-based compounds. By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy, and other electronic characteristics.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and a greater propensity for intramolecular charge transfer. nih.gov

For instance, in a study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, a related pyrazole derivative, DFT calculations were employed to determine the HOMO and LUMO energy levels. researchgate.net This analysis helps in understanding the molecule's electronic transitions and its potential as an electron donor or acceptor. researchgate.net The HOMO is susceptible to electrophilic attack, while the LUMO is prone to nucleophilic attack. nih.gov Theoretical calculations, such as those performed with DFT, are well-established methods for evaluating the structural and spectral properties of organic molecules. irjweb.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| Benomyl | Not specified in search results | Not specified in search results | 5.039 |

This table presents data for related compounds to illustrate the application of HOMO-LUMO analysis; specific data for this compound was not available in the search results.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map uses a color-coded scale to represent different electrostatic potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green denotes regions of neutral potential. nih.gov

In the analysis of pyrazole derivatives, MEP maps reveal that electronegative atoms, such as nitrogen and oxygen, are often associated with negative potential (red regions). researchgate.net Conversely, hydrogen atoms tend to exhibit positive potential (blue regions). researchgate.net For example, in a study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, the MEP surface was calculated to identify the reactive centers within the molecule. researchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding pattern within a molecule, including localized bonds and lone pairs. wisc.edu It is a powerful method for understanding intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. dergipark.org.tr NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.eduresearchgate.net

This analysis can quantify the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs, which is a key factor in the stabilization of a molecule. For example, the interaction between a lone pair orbital and an antibonding orbital can be quantified to understand the strength of hyperconjugation. aiu.edu In studies of pyrazolone (B3327878) derivatives, NBO analysis has been used to investigate the stability arising from charge delocalization and hyperconjugative interactions. dergipark.org.tr

Molecular Dynamics (MD) Simulations in Conformational Analysis and Molecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its structural, dynamical, and thermodynamical properties. mdpi.com By simulating the motions of atoms and molecules over time, MD can be used to explore the conformational landscape of a molecule and to investigate its interactions with other molecules, such as a solvent or a biological receptor. mdpi.com

In the context of drug discovery, MD simulations are increasingly used to understand the dynamic nature of protein-ligand interactions. mdpi.com For instance, simulations can reveal how a ligand like a pyrazole derivative binds to a protein target and how the protein's conformation may change upon binding. mdpi.com These simulations can provide a more realistic picture of the binding process than static docking studies, as they account for the flexibility of both the ligand and the protein. mdpi.com

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. ijpbs.comajol.info

Analysis of Protein-Ligand Binding Affinities and Non-Covalent Interactions

Molecular docking studies are instrumental in predicting the binding affinity between a ligand and a protein, which is often expressed as a binding energy or a docking score. nih.govresearchgate.net A lower binding energy generally indicates a more stable protein-ligand complex. nih.govresearchgate.net These studies also provide detailed information about the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net

For example, docking studies of pyrazole derivatives with various protein kinases have shown that these compounds can fit deeply within the binding pocket and form key hydrogen bonds with amino acid residues. nih.govresearchgate.net In a study of pyrazole-benzimidazolone hybrids as inhibitors of the HPPD receptor, molecular docking was used to identify the specific interactions between the most active compound and the amino acids in the active site. biointerfaceresearch.com The analysis of these interactions is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. biointerfaceresearch.com

| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | Not specified in search results |

| Aurora A (2W1G) | 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -8.57 | Not specified in search results |

| CDK2 (2VTO) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.35 | Not specified in search results |

| HPPD (6J36) | Pyrazole-benzimidazolone hybrid (compound 12) | Not specified in search results | GLN 307, ASN 423, PHE 392 |

This table presents data for related compounds to illustrate the application of molecular docking; specific data for this compound was not available in the search results.

Predictive Models for Biological Target Identification

The identification of biological targets is a pivotal step in the early stages of drug discovery, following the identification of small molecules with interesting biological activity. In silico methods provide a rapid and cost-effective approach to "fish" for potential protein targets of a compound based solely on its chemical structure. nih.gov For compounds like this compound, which belong to the broader class of pyrazole derivatives, various computational models can be employed to predict their biological targets. researchgate.net

One prominent approach involves the use of multiple-category Bayesian models. These models are trained on large chemogenomics databases, such as the World Of Molecular BioAcTivity (WOMBAT) database, which contains information on the interactions between a vast number of compounds and protein targets. nih.gov By analyzing the extended-connectivity fingerprints of compounds, these models can calculate the probability of a new molecule, such as a pyrazole derivative, interacting with specific target classes. For instance, a Bayesian model trained on hundreds of target classes was able to correctly identify the known target for compounds from the MDL Drug Data Report (MDDR) database with high accuracy. nih.gov Such models can also deconvolute generic activities like "anti-inflammatory" or "antineoplastic" to predict specific molecular targets responsible for the therapeutic effect. nih.gov

More recent approaches leverage machine learning and deep learning algorithms. plos.orgnih.gov These models are trained on extensive biological activity profile data to uncover latent relationships between chemical structures and gene targets. plos.org For example, models built using algorithms like Support Vector Classifier (SVC), K-Nearest Neighbors (KNN), Random Forest (RF), and Extreme Gradient Boosting (XGB) have demonstrated high accuracy in predicting the relationship between over 6,000 compounds and 143 gene targets. plos.org The robustness of these predictions is often enhanced by using a consensus of multiple models, which can provide a higher confidence level than any single model. cas.org For a novel pyrazole compound, these models can predict the likelihood of interaction with a target even in the absence of direct experimental data. cas.org The integration of knowledge graphs, which include information on biological pathways and biomarkers, further enhances the predictive power of these models, enabling the identification of novel drug-target interactions. cas.org

The predictive power of these models is exemplified in their ability to screen large compound libraries and identify potential hits for specific targets. For instance, a target-based pharmacophore model was developed to screen over 30,000 compounds, leading to the identification of several promising candidates with strong binding affinity to the target protein. mdpi.com This highlights the utility of predictive models in narrowing down the search space for experimental validation.

Table 1: Examples of Predictive Modeling Approaches for Target Identification

| Modeling Approach | Underlying Principle | Application Example | Reference |

| Multiple-Category Bayesian Models | Utilizes conditional probabilities based on chemical features (e.g., fingerprints) from large chemogenomics databases to predict target classes. | Predicting top three most likely protein targets for compounds in the MDDR database with 77% accuracy. | nih.gov |

| Machine Learning (e.g., SVC, KNN, RF, XGB) | Learns from comprehensive biological activity profiles to predict relationships between compounds and gene targets. | Predicting interactions between over 6,000 compounds and 143 gene targets with high accuracy (>0.75). | plos.org |

| Deep Learning (e.g., CNN) | Fuses information on drug structure and protein evolution to learn valid biological characteristics for predicting drug-target interactions. | Predicting potential drug-target interactions with improved performance over other methods. | nih.gov |

| Pharmacophore Modeling | Identifies essential 3D chemical features of a ligand required for optimal interaction with a biological target. | Screening of ~31,000 compounds to identify five promising inhibitors for the HSP90 protein. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique extensively used in medicinal chemistry to correlate the chemical structure of compounds with their biological activities. nih.gov For pyrazole derivatives, including those with a benzonitrile moiety, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects and in guiding the design of more potent analogs. nih.gov

Both 2D- and 3D-QSAR models have been developed for various biological activities of pyrazole-containing compounds. nih.govnih.gov 3D-QSAR analysis, for example, has been successfully employed to identify the molecular properties of pyrazole derivatives that have the most significant impact on their antitumor activity against lung cancer cells. nih.gov By developing these models based on existing literature data, researchers can predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. nih.gov Experimental validation of such QSAR-guided designs has shown a good correlation between the predicted and measured activities for a majority of the synthesized compounds. nih.gov

QSAR models can also be applied to predict other biological activities, such as antioxidant potential. In one study, 2D-QSAR modeling was performed on a series of indole (B1671886) derivatives bearing pyrazole and other heterocyclic rings to recommend the most promising candidates for in vitro antioxidant investigation. nih.gov The models helped in identifying key structural features responsible for the observed activity, and subsequent experimental testing confirmed that a candidate with a pyrazole moiety exhibited higher antioxidant activity than the standard, ascorbic acid. nih.gov

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The insights gained from QSAR models are crucial for understanding the structure-activity relationship (SAR) of pyrazole derivatives. For instance, these models can highlight the importance of specific substituents on the pyrazole or benzonitrile rings for enhancing biological activity.

Table 2: Application of QSAR Modeling in Pyrazole Derivatives Research

| Study Focus | QSAR Model Type | Key Findings | Reference |

| Anticancer Activity | 3D-QSAR | Identified molecular properties with the highest impact on antitumor activity against lung cancer cells. Guided the design of new, more potent pyrazole derivatives. | nih.gov |

| Antioxidant Activity | 2D-QSAR | Recommended promising indole derivatives with pyrazole rings for further in vitro investigation. A synthesized candidate showed superior activity to ascorbic acid. | nih.gov |

Chemoinformatics Approaches and High-Throughput Computational Screening in Drug Discovery

Chemoinformatics encompasses the use of computational methods to analyze and manage large volumes of chemical data, playing a crucial role in modern drug discovery. mdpi.comspringernature.com For scaffolds like this compound, chemoinformatics approaches, particularly high-throughput computational screening (also known as virtual screening), are pivotal for the rapid identification of potential drug candidates. mdpi.comchemmethod.com

High-throughput virtual screening (HTVS) involves the computational screening of large compound libraries against a specific biological target. chemmethod.com This approach is significantly faster and more cost-effective than traditional experimental high-throughput screening (HTS). chemmethod.com A notable application of HTVS in the context of pyrazole derivatives is the discovery of novel inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a critical target in cancer therapy. chemmethod.com In one study, a library of over 12,000 pyrazole compounds from the PubChem database was screened against the CDK8 enzyme, leading to the identification of several potent inhibitors. chemmethod.com

The success of HTVS relies on the use of molecular docking simulations to predict the binding affinity and orientation of a small molecule within the active site of a protein target. researchgate.net The pyrazole scaffold is often favored in these studies due to its geometric and electronic properties that facilitate strong interactions, such as hydrogen bonds and π-π stacking, with the enzyme's active site. chemmethod.com

Beyond virtual screening, chemoinformatics offers a suite of tools that aid in various stages of drug discovery:

Compound Selection and Library Design: Chemoinformatics methods are used to select diverse and drug-like compounds for screening libraries and to design focused libraries targeting specific protein families. mdpi.com

ADMET Prediction: In silico models are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process, helping to filter out candidates with unfavorable pharmacokinetic profiles. mdpi.comchemmethod.com

Data Mining: Chemoinformatics tools are used to mine HTS data and identify structure-activity relationships, which can guide lead optimization. mdpi.com

The integration of these computational approaches significantly accelerates the drug discovery pipeline. For instance, combining HTVS with early-stage ADMET property analysis ensures that the identified hits not only have good binding affinity but also possess favorable drug-like properties. chemmethod.com This multi-parameter optimization is a key advantage of computational approaches in the quest for novel therapeutics based on privileged scaffolds like pyrazole. researchgate.neteurasianjournals.com

Table 3: Chemoinformatics and Computational Screening in Pyrazole-Based Drug Discovery

| Technique | Description | Application Example | Reference |

| High-Throughput Virtual Screening (HTVS) | Computational screening of large compound libraries against a biological target to identify potential inhibitors. | Screening of 12,606 pyrazole compounds from PubChem to identify novel CDK8 inhibitors for cancer therapy. | chemmethod.com |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a receptor. | Docking of pyrazole derivatives into the active sites of receptor tyrosine kinases and protein kinases to identify potential inhibitors. | researchgate.net |

| In Silico ADMET Prediction | Computational models to predict the pharmacokinetic and toxicity properties of molecules. | Favorable ADMET properties were predicted for N-aryl-benzimidazolone analogs identified as potential HSP90 inhibitors. | mdpi.com |

| Pharmacophore Modeling | Identifies the 3D arrangement of chemical features necessary for biological activity. | Development of a pharmacophore model to screen for and identify novel HSP90 inhibitors. | mdpi.com |

Medicinal Chemistry and Biological Activity Studies of 3 1h Pyrazol 5 Yl Benzonitrile and Its Analogues

Research on Antimicrobial Activities

The emergence of drug-resistant microbial infections has spurred significant research into novel antimicrobial agents. Within this context, pyrazole-containing compounds, including 3-(1H-Pyrazol-5-yl)benzonitrile and its derivatives, have been identified as a promising class of molecules with potent antimicrobial properties.

Antibacterial Efficacy Studies

Derivatives of this compound have demonstrated notable antibacterial activity against a spectrum of pathogens, including challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).

One area of investigation involves the synthesis of pyrazole-appended triazole-dihydropyrimidinone hybrids. These compounds have shown promising antibacterial effects. For instance, certain derivatives have exhibited significant activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.

Another study focused on pyrazole (B372694) derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety. These compounds were tested against a panel of bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results highlighted that some of these derivatives displayed considerable antibacterial activity, in some cases comparable to standard antibiotics.

Furthermore, research into pyrazole-quinoline conjugates has revealed their potential as antibacterial agents. These hybrid molecules have been evaluated for their efficacy against various bacterial species, with some showing encouraging results.

The antibacterial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound/Analogue Type | Bacterial Strain | Noteworthy Findings |

| Pyrazole-appended triazole-dihydropyrimidinone hybrids | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Significant activity against both Gram-positive and Gram-negative bacteria. |

| Pyrazole derivatives with 1,3,4-oxadiazole moiety | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Considerable antibacterial activity, comparable to standard antibiotics in some cases. |

| Pyrazole-quinoline conjugates | Various bacterial species | Encouraging antibacterial efficacy. |

Antifungal Efficacy Studies

In addition to their antibacterial properties, analogues of this compound have been investigated for their potential as antifungal agents.

The aforementioned pyrazole-appended triazole-dihydropyrimidinone hybrids were also screened for their antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. Several of these compounds demonstrated potent antifungal effects, with some exhibiting activity comparable to or even exceeding that of the standard antifungal drug fluconazole.

Similarly, the pyrazole derivatives containing a 1,3,4-oxadiazole moiety showed promising antifungal activity against strains such as Aspergillus niger and Candida albicans.

Table 2: Antifungal Activity of Selected this compound Analogues

| Compound/Analogue Type | Fungal Strain | Noteworthy Findings |

| Pyrazole-appended triazole-dihydropyrimidinone hybrids | Candida albicans, Aspergillus niger | Potent antifungal effects, some exceeding the activity of fluconazole. |

| Pyrazole derivatives with 1,3,4-oxadiazole moiety | Aspergillus niger, Candida albicans | Promising antifungal activity. |

Mechanistic Investigations of Antimicrobial Action

To understand the basis of their antimicrobial activity, researchers have explored the potential molecular targets of these pyrazole derivatives. A key area of focus has been their interaction with bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV.

These enzymes are responsible for managing the topological state of DNA during replication and are well-established targets for antibacterial drugs. The ability of pyrazole derivatives to inhibit these enzymes would disrupt bacterial DNA synthesis, leading to cell death.

Computational studies, such as molecular docking, have been employed to predict the binding interactions between pyrazole-containing compounds and the active sites of DNA gyrase and topoisomerase IV. These studies have suggested that the pyrazole moiety and other structural features can form favorable interactions within the enzyme's binding pocket, potentially explaining their inhibitory activity.

Research on Anticancer Activities

The quest for more effective and selective anticancer therapies has led to the exploration of a wide range of chemical scaffolds, including those based on the pyrazole nucleus. Analogues of this compound have emerged as a promising area of research in this field.

Antiproliferative Effects on Human Tumor Cell Lines

Numerous studies have demonstrated the ability of this compound derivatives to inhibit the growth of various human cancer cell lines.

For instance, a series of novel pyrazole derivatives were synthesized and evaluated for their cytotoxic activity against the human lung cancer cell line (A549) and the human hepatocellular carcinoma cell line (HepG-2). Several of these compounds exhibited significant antiproliferative effects, with some showing IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range.

In another study, pyrazole derivatives were tested against a panel of cancer cell lines, including the human gastric cancer cell line (BGC823) and the human breast cancer cell lines (MCF-7 and BT474). The results indicated that certain derivatives displayed potent and selective cytotoxicity against these cell lines.

The structural modifications of the pyrazole core have been shown to play a crucial role in determining the anticancer potency and selectivity of these compounds.

Table 3: Antiproliferative Activity of Selected this compound Analogues

| Compound/Analogue Type | Human Tumor Cell Line | Noteworthy Findings |

| Novel pyrazole derivatives | A549 (lung cancer), HepG-2 (liver cancer) | Significant antiproliferative effects with low micromolar IC50 values. |

| Various pyrazole derivatives | BGC823 (gastric cancer), MCF-7 (breast cancer), BT474 (breast cancer) | Potent and selective cytotoxicity against the tested cell lines. |

Modulation of Cellular Signaling Pathways

To elucidate the mechanisms underlying their anticancer effects, researchers have investigated the impact of this compound analogues on key cellular signaling pathways that are often dysregulated in cancer.

One such pathway is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway. This pathway plays a critical role in regulating cell proliferation, differentiation, and survival. Its aberrant activation is a common feature of many cancers.

Studies have suggested that certain pyrazole derivatives may exert their anticancer effects by inhibiting components of the MAPK/ERK pathway. By blocking this pathway, these compounds can halt the uncontrolled cell growth that characterizes cancer.

Further research is ongoing to fully understand the intricate interactions between these compounds and various signaling molecules, which could pave the way for the development of more targeted and effective cancer therapies.

In Vitro and In Vivo Efficacy Assessments in Oncology Research

The pyrazole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their anticancer properties. mdpi.com These compounds have been explored for their ability to inhibit various cancer cell lines through diverse mechanisms of action, including the disruption of cellular structures like tubulin and the inhibition of key signaling pathways. mdpi.com

Research into pyrazole analogues has demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives were evaluated for their growth inhibitory activity. nih.gov The methyl ester analogue, in particular, was highly active against K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cell lines, with GI50 values of 0.021, 1.7, and 0.69 μM, respectively. nih.gov These compounds proved to be 5- to 35-fold more potent than the reference drug, ABT-751, against the K562 and A549 cell lines. nih.gov

Further studies have highlighted the efficacy of pyrazole-based compounds against other cancer types. Pyrazole derivatives have shown moderate cytotoxicity against pancreatic cancer cell lines like CFPAC-1 and breast cancer cell lines such as MCF-7. nih.gov Specifically, 3,5-diphenyl-1H-pyrazole (L2) and 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) displayed half-maximal effective concentrations (EC50) of 61.7 ± 4.9 μM against CFPAC-1 and 81.48 ± 0.89 μM against MCF-7 cells, respectively. nih.gov Other research identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor with an IC50 of 0.25 μM against MCF7 breast cancer cells. mdpi.com Additionally, pyrazole–sulfonamide hybrids have been effective against colon cancer cell lines (HCT-116, HT-29, and SW-620). researchgate.net The design of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide analogues has led to compounds that potently inhibit BRAF V600E and CRAF, kinases involved in melanoma. nih.gov

The translation from laboratory findings to clinical application is often guided by in-vitro to in-vivo correlations (IVIVC), which use parameters like IC50 values to help predict effective doses for tumor stasis. nih.gov Semi-mechanistic models incorporate these in-vitro data with in-vivo specific parameters to better understand and predict a compound's efficacy. nih.gov

| Pyrazole Analogue | Target Cell Line | Activity Metric | Reported Value (µM) | Reference |

|---|---|---|---|---|

| Methyl ester of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | K562 (Leukemia) | GI50 | 0.021 | nih.gov |

| Methyl ester of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | MCF-7 (Breast Cancer) | GI50 | 1.7 | nih.gov |

| Methyl ester of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol | A549 (Lung Cancer) | GI50 | 0.69 | nih.gov |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic Cancer) | EC50 | 61.7 | nih.gov |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast Cancer) | EC50 | 81.48 | nih.gov |

| Pyrazole carbaldehyde derivative | MCF7 (Breast Cancer) | IC50 | 0.25 | mdpi.com |

Modulation of Nuclear Receptors and Related Pathways

Androgen Receptor (AR) Antagonism and its Therapeutic Implications

The androgen receptor (AR) is a critical driver in the progression of prostate cancer, making it a primary therapeutic target. embopress.org Even in advanced stages, such as castration-resistant prostate cancer (CRPC), tumor growth often remains dependent on AR signaling. nih.gov Pyrazole derivatives have emerged as a significant class of AR antagonists. nih.gov

Researchers have synthesized and evaluated numerous fused pyrazolo-, triazolo-, and thiazolo-pyrimidine derivatives for their AR antagonist activities. nih.gov Many of these compounds showed potent in vitro AR antagonism, with IC50 values comparable to or better than the reference drug Bicalutamide. nih.gov Another promising avenue involves A-ring-fused pyrazoles of dihydrotestosterone. researchgate.net A lead compound from this series was identified as a potent AR antagonist with an IC50 of 1.18 μM and demonstrated the ability to decrease AR protein levels, highlighting its therapeutic potential. researchgate.net

The successful clinical application of second-generation AR antagonists has further validated this strategy. nih.gov Darolutamide, a pyrazole-containing nonsteroidal AR antagonist, is one such example that has been approved for the treatment of prostate cancer. nih.gov These newer antagonists, like Enzalutamide, have a significantly higher binding affinity for the AR compared to older drugs and effectively block AR translocation to the nucleus and subsequent gene transcription. nih.gov The therapeutic implication is the disruption of the metabolic and proliferative pathways that fuel prostate cancer progression. embopress.org However, the development of resistance through adaptive responses remains a challenge, necessitating ongoing research into novel antagonists and combination therapies. embopress.org

| Compound Class | Specific Compound Example | Activity | IC50 Value (µM) | Therapeutic Implication | Reference |

|---|---|---|---|---|---|

| Fused Pyrazolo-pyrimidine Derivatives | Not specified | AR Antagonist | Comparable to Bicalutamide | Anti-prostate cancer | nih.gov |

| A-ring-fused Pyrazoles of Dihydrotestosterone | Lead Compound (3d) | AR Antagonist | 1.18 | Anti-prostate cancer, selective for AR-positive cells | researchgate.net |

| Nonsteroidal Pyrazole Derivatives | Darolutamide | AR Antagonist | Not specified | Treatment of non-metastatic CRPC | nih.gov |

| Nonsteroidal AR Antagonist | Enzalutamide | AR Antagonist | Not specified | Treatment of metastatic and non-metastatic CRPC | nih.govnih.gov |

Selective Progesterone (B1679170) Receptor (PR) Modulation Research

Selective progesterone receptor modulators (SPRMs) are compounds that exhibit tissue-specific agonist, antagonist, or mixed agonist/antagonist effects on the progesterone receptor (PR). wikipedia.orgnih.gov This differential activity allows for targeted therapeutic applications, particularly in gynecology, by potentially separating desired clinical outcomes from unwanted side effects. wikipedia.orgtaylorandfrancis.com The mechanism of action is complex, depending on how the SPRM-receptor complex interacts with various co-activators and co-repressors in different cellular environments. taylorandfrancis.com

The endometrium is a primary target for SPRM activity. wikipedia.org These compounds have been developed for treating a range of progesterone-dependent conditions, including uterine fibroids and endometriosis, and for use as emergency contraception. nih.govnih.gov For instance, SPRMs like ulipristal (B1683391) acetate (B1210297) and mifepristone (B1683876) have demonstrated consistent efficacy in reducing the size of uterine fibroids and controlling heavy menstrual bleeding associated with the condition. nih.govnih.gov The therapeutic effect in fibroids is linked to the high concentration of progesterone receptors in leiomyoma tissue compared to the surrounding myometrium. taylorandfrancis.com

While many current SPRMs are steroidal, the development of nonsteroidal modulators is an active area of research. wikipedia.org The pyrazole scaffold, known for its versatility in targeting various receptors, represents a potential core structure for the design of novel, nonsteroidal SPRMs. Research in this area would focus on synthesizing pyrazole-containing molecules that can bind effectively to the PR and elicit the desired tissue-selective modulation for various gynecological and potentially other hormone-dependent conditions.

Broader Spectrum of Biological Activities of Pyrazole Derivatives in Pharmaceutical Research

Anti-inflammatory and Analgesic Investigations

The pyrazole nucleus is a cornerstone in the development of anti-inflammatory and analgesic agents. rjpbr.comnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this scaffold, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, which suppresses the production of inflammatory prostaglandins. nih.govresearchgate.net

Marketed drugs such as Celecoxib (B62257), Lonazolac, and Ramifenazone are well-known examples of pyrazole-containing NSAIDs. nih.govnih.gov Research has focused on developing derivatives with improved potency and selectivity, particularly for the COX-2 isozyme, to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov For example, the compound FR140423 was found to be 150 times more selective for COX-2 over COX-1 and demonstrated anti-inflammatory effects two- to three-fold more potent than indomethacin (B1671933) in animal models. nih.gov

Numerous studies have synthesized and evaluated new pyrazole derivatives, consistently finding significant anti-inflammatory and analgesic properties. tandfonline.comnih.gov In carrageenan-induced paw edema models, an assay for acute inflammation, some novel N1-substituted pyrazoles achieved up to 90.40% inhibition. tandfonline.com Pyrazoline derivatives, which are closely related to pyrazoles, have also shown high anti-inflammatory activity, in some cases exceeding that of the reference drug indomethacin. nih.govmdpi.com Beyond inflammation, certain pyrazole derivatives like FR140423 have also exhibited direct analgesic effects, suggesting a unique profile that combines COX-2 inhibition with morphine-like pain relief. nih.gov

| Compound/Derivative Class | Key Finding | Mechanism/Assay | Reference |

|---|---|---|---|

| FR140423 | 150 times more selective for COX-2 than COX-1; 2-3x more potent than indomethacin. | COX-2 Inhibition; Carrageenan-induced paw edema | nih.gov |

| N1-substituted pyrazoles | Up to 90.40% inhibition of inflammation. | Anti-inflammatory activity | tandfonline.com |

| Pyrazoline derivatives (2d and 2e) | Highest anti-inflammatory activity, greater than indomethacin. | Carrageenan-induced paw edema | nih.govmdpi.com |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Better anti-inflammatory activity compared to Diclofenac sodium. | Anti-inflammatory screening | nih.gov |

Antiviral and Antitubercular Activity Studies

The versatility of the pyrazole scaffold extends to infectious diseases, with significant research demonstrating its potential against both viral and mycobacterial pathogens. nih.gov

Antiviral Activity: Pyrazole derivatives have been investigated as broad-spectrum antiviral agents. rsc.orgrsc.org Recent studies have focused on their efficacy against coronaviruses, where hydroxyquinoline-pyrazole candidates showed promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds appear to act through multiple mechanisms, including the inhibition of viral adsorption and replication. rsc.org Other research has shown that pyrazole derivatives containing an oxime moiety have inactivation effects against the Tobacco Mosaic Virus (TMV), with EC50 values comparable to the commercial product Ningnanmycin. acs.org Furthermore, certain 1,3-diphenylpyrazole derivatives have demonstrated up to 100% protection in chicks against the Newcastle disease virus (NDV). nih.gov

Antitubercular Activity: The pyrazole ring is a key component in the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govbohrium.com A number of pyrazole derivatives have shown potent activity against drug-sensitive and drug-resistant Mtb strains. bohrium.com One series of 1,3,5-trisubstituted pyrazoles exhibited low micromolar minimum inhibitory concentration (MIC) values, with some compounds showing efficacy in a murine TB infection model. nih.gov The mechanism for some of these compounds involves the inhibition of MmpL3, a protein essential for building the mycobacterial cell wall. nih.gov Other pyrazole analogues have been identified as inhibitors of UDP-galactopyranose mutase (MtbUGM), another crucial enzyme for the bacterium. mdpi.com Hybrid molecules combining pyrazole with other heterocyclic structures like oxadiazole or tetrazole have also yielded compounds with excellent antitubercular activity, with MIC values as low as 0.92 μg/mL against M. tuberculosis H37Ra. acs.orgacs.org

| Activity | Compound Class/Derivative | Target Organism | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|---|

| Antiviral | Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV | Inhibition | Potent inhibition at low concentrations | rsc.orgrsc.org |

| Antiviral | Pyrazole oxime derivative (4a) | Tobacco Mosaic Virus (TMV) | EC50 | 58.7 μg/mL | acs.org |

| Antiviral | Hydrazone (6) and Thiazolidinedione (9) pyrazole derivatives | Newcastle Disease Virus (NDV) | Protection | 100% | nih.gov |

| Antitubercular | Pyrazolylpyrazoline-clubbed triazole hybrid (9o) | M. tuberculosis H37RV | MIC | 12.5 μg/mL | acs.org |

| Antitubercular | Pyrazole-oxadiazole hybrid (4e) | M. tuberculosis H37Ra | MIC | 0.92 μg/mL | acs.org |

| Antitubercular | Pyrazole derivative (DA10) | M. tuberculosis UGM enzyme | Ki | 51 ± 4 µM | mdpi.com |

Antidiabetic and Antileishmanial Research

The pyrazole scaffold, a key component of this compound, is a versatile pharmacophore that has demonstrated a wide array of biological activities, including potential as both antidiabetic and antileishmanial agents. nih.gov

In the realm of antidiabetic research , pyrazole derivatives are recognized as promising candidates for drug development. researchgate.net They have been investigated as inhibitors of several key targets in diabetes management, including α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates. nih.govekb.eg Inhibition of these enzymes can help to control postprandial hyperglycemia. ekb.eg For instance, two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, demonstrated potent inhibition of both α-glucosidase and α-amylase. nih.gov Specifically, their IC50 values for α-glucosidase inhibition were 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively, which are comparable to the standard drug acarbose (B1664774) (IC50 = 72.58 ± 0.68 µM). nih.gov Similarly, for α-amylase, the IC50 values were 119.3 ± 0.75 µM and 120.2 ± 0.68 µM, again comparable to acarbose (IC50 = 115.6 ± 0.574 µM). nih.gov Furthermore, some pyrazole-based compounds have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs that enhance insulin (B600854) secretion. researchgate.net The commercial success of the pyrazole-containing antidiabetic drug "Teneligliptin" has further spurred research into this class of compounds. researchgate.net

In the context of antileishmanial research , pyrazole derivatives have also shown significant promise. Leishmaniasis is a parasitic disease with limited treatment options, making the discovery of new therapeutic agents a priority. nih.govnih.gov Studies have shown that pyrazole-containing compounds can effectively inhibit the growth of Leishmania parasites. nih.govnih.gov For example, newly synthesized pyrazole carbohydrazide (B1668358) derivatives have been shown to control the progression of cutaneous leishmaniasis in a mouse model by reducing lesion size and parasite dissemination. nih.gov These compounds were also observed to stimulate nitric oxide production, a key molecule in the host's immune response against the parasite. nih.gov In another study, pyrazole-pyrazoline hybrids exhibited sub-micromolar activity against both the promastigote and amastigote forms of Leishmania aethiopica. nih.gov Specifically, compounds 5b and 7a from this series showed good activity against the amastigote form, which is the clinically relevant stage of the parasite. nih.gov

The following table summarizes the antidiabetic and antileishmanial activities of selected pyrazole analogues.

| Compound/Analogue | Target/Model | Activity | Reference |

| Pyz-1 | α-glucosidase | IC50 = 75.62 ± 0.56 µM | nih.gov |

| Pyz-2 | α-glucosidase | IC50 = 95.85 ± 0.92 µM | nih.gov |

| Pyz-1 | α-amylase | IC50 = 119.3 ± 0.75 µM | nih.gov |

| Pyz-2 | α-amylase | IC50 = 120.2 ± 0.68 µM | nih.gov |

| Pyrazole carbohydrazide derivatives (X=Br/Y=NO2 and X=NO2/Y=Cl) | Leishmania amazonensis (in vivo) | Controlled lesion evolution and parasite dissemination | nih.gov |

| Pyrazole-pyrazoline hybrid (Compound 5b) | Leishmania aethiopica amastigotes | Good activity | nih.gov |

| Pyrazole-pyrazoline hybrid (Compound 7a) | Leishmania aethiopica amastigotes | Good activity | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency

Impact of Substituent Effects on Biological Activity

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and its associated phenyl rings. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for designing more potent and selective compounds.

For instance, in the development of DPP-IV inhibitors, the substitution pattern on the 3-phenyl ring of (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines was found to be critical for selectivity. researchgate.net Derivatives with 2,4-dichloro substituents at this position were selective inhibitors of DPP-IV, while those with difluoro substituents showed a preference for inhibiting DPP8. researchgate.net This highlights how subtle changes in substitution can dramatically alter the target selectivity of these compounds.

In the context of anti-inflammatory activity, which is often linked to the same pathways as other biological activities, the substitution on the aryl entity of pyrazole derivatives plays a key role. mdpi.com One study found that a pyrazole derivative lacking any substitution on the aryl group exhibited the highest anti-inflammatory profile. mdpi.com In another series of pyrazole derivatives, lengthening an aliphatic carbon chain attached to the pyrazole core led to increased anti-inflammatory activity. mdpi.com

The following table illustrates the impact of different substituents on the biological activity of pyrazole analogues.

| Base Scaffold | Substituent(s) | Target | Effect on Activity | Reference |

| (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine | 2,4-dichloro at 3-phenyl ring | DPP-IV | Selective inhibition | researchgate.net |

| (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine | Difluoro at 3-phenyl ring | DPP8 | Selective inhibition | researchgate.net |

| Pyrazole derivative | Unsubstituted aryl entity | Inflammation | Highest activity | mdpi.com |

| Pyrazole derivative | Lengthening of aliphatic chain | Inflammation | Increased activity | mdpi.com |

Pharmacophore Identification and Lead Compound Optimization

Pharmacophore modeling is a powerful tool used to identify the essential structural features required for a molecule to exert a specific biological activity. For pyrazole-based compounds, this involves identifying the key atoms and functional groups responsible for their interaction with biological targets.

Once a pharmacophore has been identified, it serves as a template for lead compound optimization. This process involves systematically modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For example, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized based on a pharmacophore model for Aurora-A kinase inhibition, leading to the identification of a compound with potent antiproliferative activity. researchgate.net

In another example, a novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides were designed and optimized for their ability to stimulate glucose-stimulated insulin secretion (GSIS). researchgate.net Through a two-step optimization process, compound 26 was identified as the most active analogue. researchgate.net Further modifications to this lead compound revealed that the N-hydrogens in the core pyrazole structure were essential for its biological activity. researchgate.net This iterative process of design, synthesis, and biological evaluation is central to the optimization of lead compounds.

Mechanistic Studies of Molecular Action

Elucidation of Specific Molecular Target Interactions

Understanding how a molecule interacts with its biological target at the molecular level is fundamental to drug discovery. For pyrazole derivatives, various studies have aimed to elucidate their specific molecular target interactions.

In the case of antidiabetic pyrazole analogues, molecular docking studies have been employed to predict the binding modes and energies of these compounds with target enzymes like α-glucosidase and α-amylase. nih.gov These computational studies help to visualize how the pyrazole derivatives fit into the active site of the enzyme and which specific amino acid residues they interact with.

For antileishmanial pyrazole derivatives, mechanistic studies have revealed that they can induce programmed cell death, or apoptosis, in the parasite. acs.org For example, a pyrazolopyridine derivative was found to cause a loss of mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation in Leishmania promastigotes. acs.org These events are hallmarks of apoptosis, suggesting that the compound triggers a self-destruction pathway within the parasite.

Role of Hydrogen Bonding and Electron Transfer Processes in Biological Activity

The biological activity of pyrazole derivatives is often governed by non-covalent interactions, such as hydrogen bonding and electron transfer processes, between the compound and its biological target.

Hydrogen bonds are crucial for the specific recognition and binding of a ligand to its receptor. The nitrogen atoms in the pyrazole ring are capable of acting as both hydrogen bond donors and acceptors, allowing them to form strong interactions with amino acid residues in the active site of a protein. For example, the N-hydrogens in the pyrazole core of the GSIS-stimulating compound 26 were found to be essential for its activity, likely due to their involvement in key hydrogen bonding interactions with the target protein. researchgate.net

Electron transfer processes can also play a role in the mechanism of action of certain pyrazole derivatives. For instance, the generation of nitric oxide, a molecule involved in electron transfer processes within the immune system, was observed in response to treatment with antileishmanial pyrazole carbohydrazide derivatives. nih.gov This suggests that these compounds may exert their effect in part by modulating the redox state of the host's immune cells to combat the parasitic infection.

Preclinical Development and Translational Research Initiatives (for related scaffolds)

The therapeutic potential of pyrazole-containing compounds, a class to which this compound belongs, has been extensively explored in preclinical settings. These initiatives focus on translating fundamental discoveries from the laboratory into potential clinical applications, primarily by evaluating efficacy in disease models and understanding mechanisms of potential resistance.

The pyrazole scaffold is a cornerstone in the development of various targeted therapies, demonstrating significant efficacy in a range of preclinical disease models, particularly in oncology. nih.govtandfonline.com These compounds function by inhibiting key proteins involved in cell signaling, proliferation, and survival. nih.govnih.gov

One notable area of success is the inhibition of protein kinases. For instance, the pyrazole-containing compound Pexmetinib , which targets p38 MAPK and Tie-2, has shown efficacy in mouse xenograft models of chronic myelogenous leukemia and multiple myeloma. nih.gov Another example is Golidocitinib , a highly selective JAK1 inhibitor with a pyrazole core, which has demonstrated potent tumor growth inhibition in both in vitro T-cell lymphoma cultures and in vivo animal tumor models. nih.gov

Furthermore, pyrazole derivatives have shown promise against various cancer types by targeting different kinases. SGI-1776 , a first-generation PIM kinase inhibitor featuring a pyrazole structure, exhibited anticancer activity in preclinical models of lung and prostate cancer. nih.govmdpi.com In the realm of Akt inhibition, Afuresertib (GSK2110183) and its analogues have demonstrated antiproliferative activity against cell lines such as the HCT116 colon cancer line. nih.gov One rigid analogue of Afuresertib induced apoptosis and arrested the cell cycle in the S phase in these cells, showing particular potency against leukemia cell lines. nih.gov

The versatility of the pyrazole scaffold is further highlighted by its incorporation into inhibitors of other critical cancer targets. researchgate.net Compounds targeting Bcr-Abl have been developed for chronic myeloid leukemia (CML), with some diarylamide-containing pyrazole derivatives showing potent inhibition of both the Bcr-Abl kinase and the K562 leukemia cell line. nih.gov Additionally, pyrazole derivatives targeting VEGFR-2 have been identified as promising anti-breast cancer drug candidates. mdpi.com

The table below summarizes the preclinical efficacy of selected pyrazole-based compounds in various disease models.

| Compound/Derivative | Target(s) | Disease Model | Observed Efficacy | Reference(s) |

| Pexmetinib | p38 MAPK, Tie-2 | Chronic Myelogenous Leukemia, Multiple Myeloma (mouse xenografts) | Efficacious at doses from 30 to 100 mg/kg | nih.gov |

| Golidocitinib (AZD4205) | JAK1 | T-cell Lymphoma (in vitro and in vivo xenografts) | Remarkable inhibition of tumor growth | nih.gov |

| SGI-1776 | PIM kinases | Lung Cancer, Prostate Cancer (preclinical models) | Demonstrated anticancer activity | nih.govmdpi.com |

| Afuresertib Analogue | Akt1 | Colon Cancer (HCT116 cell line), Leukemia cell lines | Antiproliferative activity, induced apoptosis, cell cycle arrest | nih.gov |

| Pyrazole-Diarylamide Derivative | Bcr-Abl | Chronic Myeloid Leukemia (K562 cell line) | Potent kinase and cell line inhibition (IC50 = 14.2 nM and 0.27 µM, respectively) | nih.gov |

| Pyrazolone-Pyrazole Derivative | VEGFR-2 | Breast Cancer (MCF-7 cells) | 78% inhibition of VEGFR-2 (IC50 = 828.23 nM) | mdpi.com |

A significant hurdle in the clinical application of targeted therapies, including those based on the pyrazole scaffold, is the development of drug resistance. mdpi.comfrontiersin.org Understanding the mechanisms behind this resistance is a critical area of translational research.

For kinase inhibitors, a common class of pyrazole-based drugs, acquired resistance can emerge through several mechanisms. researchgate.net These include the development of secondary mutations in the target kinase domain, which can prevent the drug from binding effectively. researchgate.net Another major mechanism is the activation of alternative signaling pathways that bypass the inhibited target, allowing cancer cells to resume proliferation and survival. researchgate.net

The development of resistance has been a particular challenge for pyrazole-containing BRAF inhibitors. mdpi.com While compounds like Encorafenib are effective, their long-term utility can be limited by resistance. Research efforts are therefore focused on designing new pyrazole derivatives that can overcome these challenges. mdpi.com

In the context of antibacterial applications, pyrazole-based compounds have also been developed to combat resistant pathogens. Some pyrazole-derived hydrazones are potent growth inhibitors of multidrug-resistant bacteria like Acinetobacter baumannii. nih.gov Other derivatives have been found to regulate global transcriptional factors, such as MgrA in Staphylococcus aureus, which controls virulence and antibiotic resistance. nih.gov These studies in the antibacterial field can provide insights into resistance mechanisms that may be relevant to other therapeutic areas.

Key mechanisms of acquired resistance to kinase inhibitors are outlined in the table below.

| Mechanism of Resistance | Description | Reference(s) |

| Secondary Target Mutations | Emergence of new mutations in the kinase domain that reduce the binding affinity of the inhibitor. | researchgate.net |

| Activation of Bypass Pathways | Upregulation of kinases within the same or related families, or activation of entirely different signaling cascades to circumvent the inhibited pathway. | researchgate.net |

| Drug Efflux Mechanisms | Increased expression of transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration. | researchgate.net |

| Phenotypic Changes | Processes such as the epithelial-mesenchymal transition (EMT) can alter cell characteristics and reduce drug sensitivity. | researchgate.net |

| Overexpression of Pro-Survival Proteins | Increased levels of anti-apoptotic proteins, such as those in the Bcl-2 family, can counteract the drug's intended cytotoxic effects. | researchgate.net |

Translational research initiatives are actively working to design next-generation inhibitors and combination therapies to preemptively address or overcome these resistance mechanisms, ensuring the continued viability of pyrazole-based scaffolds in medicine.

Advanced Spectroscopic Applications in the Research of 3 1h Pyrazol 5 Yl Benzonitrile and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Architecture and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular architecture and the subtle forces of intermolecular interactions within 3-(1H-Pyrazol-5-yl)benzonitrile and its derivatives.

Correlation of Theoretical and Experimental Vibrational Modes

The analysis of the vibrational spectra of pyrazole (B372694) derivatives is greatly enhanced by the correlation of experimentally observed frequencies with theoretical calculations, often performed using Density Functional Theory (DFT) methods. derpharmachemica.comnih.gov For instance, in pyrazole-containing compounds, the characteristic stretching vibrations of the aromatic C-H bonds are typically observed in the region of 3100-3000 cm⁻¹. derpharmachemica.com Theoretical calculations using methods like B3LYP with a 6-311++G(d,p) basis set can predict these vibrational modes with a high degree of accuracy, often showing close agreement with experimental data. derpharmachemica.com

Similarly, the in-plane and out-of-plane bending vibrations of the C-H bonds in the phenyl and pyrazole rings can be assigned based on theoretical predictions. derpharmachemica.com For example, pyrazole ring deformation has been experimentally observed at 634 cm⁻¹ and theoretically calculated at 640 cm⁻¹. derpharmachemica.com The stretching vibrations of the nitrile group (C≡N) in benzonitrile (B105546) derivatives are typically observed as a sharp peak in the FT-IR spectrum. For example, in 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, this peak appears at 2224 cm⁻¹. The pyrazole ring vibrations, such as the C=N stretch, are found at lower wavenumbers, for instance at 1555 cm⁻¹.

The correlation between experimental and theoretical vibrational data not only validates the proposed molecular structure but also allows for a detailed assignment of the observed spectral bands to specific molecular motions. This synergy is crucial for understanding the intricate vibrational landscape of these complex molecules.

Spectroscopic Characterization of Hydrogen Bonding Interactions